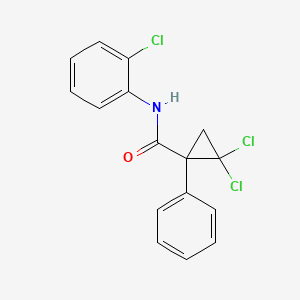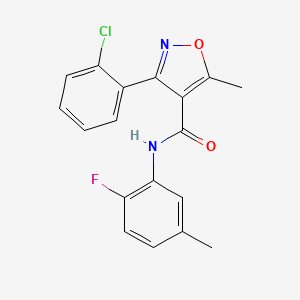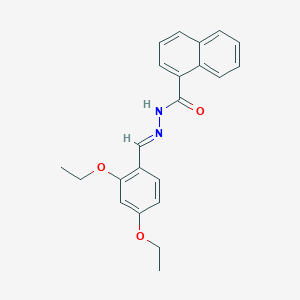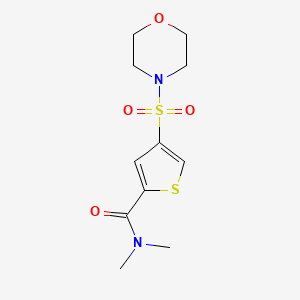
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide, also known as DCPA, is a chemical compound that has been widely used in scientific research. DCPA is a cyclopropane-containing herbicide that was first synthesized in the 1970s. Since then, it has been used as a tool to study the mechanism of action of herbicides and as a model compound for other cyclopropane-containing compounds.
Wirkmechanismus
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide inhibits the activity of ALS, an enzyme that is involved in the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide disrupts the production of these amino acids, which are essential for plant growth and development. This leads to the death of the plant.
Biochemical and Physiological Effects:
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of ALS, which leads to the accumulation of toxic intermediates in the biosynthesis of branched-chain amino acids. This can cause oxidative stress and damage to plant cells. 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has also been shown to affect the expression of genes involved in stress responses and defense mechanisms in plants.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It is also highly potent, which makes it useful for studying the mechanism of action of herbicides. However, 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has some limitations. It is toxic to plants, which can make it difficult to use in experiments involving living organisms. It is also not very soluble in water, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research involving 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide. One area of research is the development of new herbicides that target ALS. 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has been used as a model compound for this type of research, and new compounds with improved herbicidal activity and selectivity are being developed. Another area of research is the use of 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide as a tool to study the metabolism of cyclopropane-containing compounds in plants and animals. Finally, 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide could be used as a model compound for the development of new drugs that target ALS in human pathogens.
Synthesemethoden
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide can be synthesized using a variety of methods. One common method involves reacting 2,2-dichloroacetyl chloride with 2-chloroaniline to form 2,2-dichloro-N-(2-chlorophenyl)acetamide. This intermediate is then reacted with phenylmagnesium bromide to form 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has been used extensively in scientific research to study the mechanism of action of herbicides. It has been used as a model compound to investigate the interactions between herbicides and their targets, such as the enzyme acetolactate synthase (ALS). 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has also been used to study the metabolism of cyclopropane-containing compounds in plants and animals.
Eigenschaften
IUPAC Name |
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-12-8-4-5-9-13(12)20-14(21)15(10-16(15,18)19)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQQNZSTHWBUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dibenzyl-4-[(benzylthio)methyl]benzamide](/img/structure/B5141680.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)-4-methylbenzamide](/img/structure/B5141687.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5141696.png)
![4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141700.png)
![3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5141701.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5141709.png)
![dimethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B5141713.png)
![3-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-2(3H)-furanone](/img/structure/B5141728.png)


![[1-(1-benzofuran-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5141745.png)
![5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5141757.png)
![1-phenyl-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5141766.png)